Theophyllidine - 6736-40-9

Theophyllidine

Catalog Number: EVT-349567
CAS Number: 6736-40-9
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Theophyllidine, a compound closely related to theophylline, is classified under methylxanthines, which are a group of naturally occurring compounds found in various plants. Methylxanthines are known for their stimulant effects and therapeutic applications, particularly in respiratory conditions. Theophyllidine is recognized for its potential bronchodilator properties, similar to those of theophylline, making it a subject of interest in pharmacological research.

Source

Theophyllidine is derived from natural sources such as Thea sinensis (tea), Coffea arabica (coffee), and Theobroma cacao (chocolate). These plants contain various methylxanthines, including caffeine and theobromine, which contribute to the pharmacological effects observed in their consumption.

Classification

Theophyllidine is classified as a methylxanthine, which includes compounds like caffeine and theophylline. This classification is based on its chemical structure and pharmacological properties, particularly its ability to act as a bronchodilator and its role in modulating various physiological processes.

Synthesis Analysis

Methods

The synthesis of theophyllidine can be achieved through several methods. One notable approach involves the reaction of 6-aminouracil with dimethyl sulfate in the presence of sodium hydroxide. This method has been reported to yield high quantities of theophyllidine through a series of controlled reactions.

Technical Details

The synthesis process typically involves:

  1. Preparation of 6-amino-1,3-dimethyluracil: This is achieved by mixing dimethyl sulfate, 6-aminouracil, sodium hydroxide solution, and water under controlled temperature conditions.
  2. Formation of intermediates: Subsequent reactions involving acetic acid and sodium nitrite lead to the formation of key intermediates necessary for the final product.
  3. Final product formation: The final step involves heating the intermediates along with s-triazine and toluene under specific conditions to produce theophyllidine through distillation methods .
Molecular Structure Analysis

Structure

The molecular structure of theophyllidine is characterized by a purine ring system with specific functional groups that define its chemical behavior. Its structure can be represented as follows:

C7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2

Data

  • Molecular Weight: Approximately 168.16 g/mol
  • Melting Point: The melting point of theophyllidine typically ranges between 270-274 °C .
  • Solubility: The compound exhibits varying solubility in different solvents, which is crucial for its bioavailability and therapeutic efficacy.
Chemical Reactions Analysis

Reactions

Theophyllidine undergoes various chemical reactions typical of methylxanthines. These include:

  1. Methylation reactions: The addition of methyl groups can enhance its pharmacological properties.
  2. Hydrolysis: In alkaline conditions, the compound may decompose over time, leading to ring opening .
  3. Co-crystallization: Theophyllidine can form co-crystals with other compounds like citric acid, which may improve its stability and bioavailability .

Technical Details

Reactions involving theophyllidine are often monitored using techniques such as high-performance liquid chromatography and mass spectrometry to ensure purity and yield during synthesis .

Mechanism of Action

Process

Theophyllidine acts primarily as a bronchodilator by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate within cells. This mechanism results in relaxation of bronchial smooth muscle and dilation of airways.

Data

  • Pharmacodynamics: The compound has been shown to exhibit anti-inflammatory properties alongside its bronchodilator effects.
  • Therapeutic Range: Therapeutic plasma concentrations typically range from 5 to 15 mg/L for effective bronchodilation without significant side effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound is usually presented as a white crystalline powder.
  • Odor: It is generally odorless.
  • Stability: Theophyllidine is stable under neutral pH but may decompose in strongly alkaline conditions .

Chemical Properties

  • pH Sensitivity: The compound shows stability across a wide pH range but decomposes at extreme pH levels.
  • Partition Coefficient: The log partition coefficient indicates its hydrophilic nature, affecting its absorption characteristics .
Applications

Scientific Uses

Theophyllidine has several applications in scientific research and medicine:

  • Bronchodilator Therapy: It is primarily used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease.
  • Research on Methylxanthines: Studies focus on understanding its pharmacological effects and potential modifications to enhance efficacy or reduce side effects.
  • Co-crystal Development: Research into co-crystallization techniques aims to improve the bioavailability of theophyllidine when used in formulations with other compounds .
Historical Development & Paradigm Shifts in Therapeutic Utilization

Evolution from Traditional Ethnopharmacology to Modern Synthesis

The journey of theophylline (1,3-dimethylxanthine) from traditional botanical preparations to modern pharmaceutical synthesis exemplifies the evolution of ethnopharmacology into evidence-based medicine. Natural sources of theophylline have been consumed for millennia, with Camellia sinensis (tea) leaves containing approximately 1 mg/L of brewed theophylline alongside higher concentrations of caffeine and theobromine [2] [6]. Criollo cocoa beans (Theobroma cacao) were identified as containing significantly higher concentrations (up to 3.7 mg/g), while Paullinia cupana (guarana) and kola nuts provided additional traditional sources [2] [6]. These plants were historically employed in diverse cultural medicinal practices for respiratory and stimulant effects, though their specific methylxanthine content remained chemically undefined until modern analytical techniques emerged.

The pivotal transition from traditional preparation to isolated compound occurred in 1888 when German biologist Albrecht Kossel first extracted and chemically identified theophylline from tea leaves [1] [2]. This discovery initiated the scientific investigation into methylxanthines. Kossel's work laid the foundation for the landmark 1895 chemical synthesis by Emil Fischer and Lorenz Ach, who achieved the first laboratory production of theophylline starting from 1,3-dimethyluric acid [2] [3]. Wilhelm Traube's 1900 development of the Traube purine synthesis provided an alternative, more efficient route that facilitated broader pharmaceutical availability [2] [6]. This transition from plant extraction to reproducible synthesis was crucial for standardizing the compound and enabling pharmacological research and therapeutic applications.

Table 1: Natural Occurrence of Theophylline in Traditional Sources

Botanical SourceScientific NameTheophylline ConcentrationTraditional Use Context
Tea leavesCamellia sinensis~1 mg/L (brewed beverage)Stimulant, respiratory support
Criollo cocoa beansTheobroma cacaoUp to 3.7 mg/gEnergy enhancement, ritual use
GuaranaPaullinia cupanaTrace amountsStimulant, digestive aid
Kola nutCola acuminataTrace amountsFatigue reduction, ceremonial use
Yerba mateIlex paraguariensisTrace amountsSocial beverage, mild stimulant

The initial clinical applications after synthesis surprisingly diverged from modern respiratory uses. Early 20th-century physicians primarily prescribed theophylline as a diuretic (1902) and cardiac remedy, leveraging its mild stimulant and vasoactive properties [1] [3]. Samuel Hirsch's 1922 discovery of its bronchospasmolytic effect represented a pharmacologically astute observation that initially failed to transform prescribing patterns [1]. Despite Hirsch's findings and subsequent confirmation in 1936 of its "favorable effect in the asthmatic state", respiratory applications remained secondary for decades due to challenges in maintaining stable therapeutic concentrations with early formulations and limited understanding of its pharmacokinetics [1] [3]. This disconnect between pharmacological action and dominant therapeutic application highlights how formulation limitations and clinical tradition can delay paradigm shifts in drug utilization.

Critical Analysis of 20th-Century Clinical Dominance in Respiratory Therapeutics

Theophylline ascended to clinical prominence in respiratory medicine through a confluence of mid-20th century pharmacological innovations and changing disease management paradigms. The critical transformation began in the 1970s when sustained-release formulations revolutionized its pharmacokinetic profile, enabling stable serum concentrations and overcoming the pronounced peaks and troughs that plagued earlier immediate-release preparations [1] [4]. This pharmaceutical advancement coincided with crucial research elucidating theophylline's complex metabolism, primarily hepatic cytochrome P450-mediated (CYP1A2, CYP2E1 isoforms), and the identification of factors influencing its clearance—particularly smoking-induced metabolic upregulation and disease states causing reduced elimination [2] [4] [6]. These developments enabled clinicians to optimize dosing strategies based on serum concentration monitoring (therapeutic window: 10–20 μg/mL), transforming theophylline into a predictable, mainstay therapy for obstructive airways diseases.

The mechanistic understanding of theophylline's respiratory effects underwent significant evolution during its clinical dominance. Initially valued solely as a direct bronchodilator acting through relaxation of bronchial smooth muscle, research revealed additional physiological benefits contributing to its therapeutic efficacy in asthma and chronic obstructive pulmonary disease (COPD). Key mechanisms validated during this period included:

  • Diaphragmatic Contractility Enhancement: Theophylline was shown to augment diaphragmatic strength and combat fatigue, particularly important in severe airflow obstruction where hyperinflation mechanically disadvantages the diaphragm [1] [4].
  • Mucociliary Clearance Acceleration: Demonstrated improvement in ciliary beat frequency and mucus transport provided a non-bronchodilator mechanism for symptom relief [1] [5].
  • Central Respiratory Drive Stimulation: Antagonism of central adenosine receptors enhanced ventilatory drive, benefiting patients with blunted chemosensitivity [2] [5].
  • Pulmonary Vasodilation: Mild reduction in pulmonary vascular resistance offered advantages in cor pulmonale complicating advanced COPD [5].

Table 2: Theophylline's Multimodal Mechanisms in 20th Century Respiratory Therapeutics

Primary MechanismMolecular TargetPhysiological EffectClinical Relevance
Phosphodiesterase inhibitionPDE3, PDE4 (non-selective)Bronchial smooth muscle relaxationBronchodilation, reduced airflow limitation
Adenosine receptor antagonismA1, A2B receptorsReduced mast cell mediator releaseAttenuated bronchoconstriction
Calcium flux modulationIntracellular sarcoplasmic reticulumEnhanced diaphragmatic contractilityImproved respiratory muscle performance
Respiratory center stimulationCentral adenosine A1 receptorsIncreased minute ventilationCompensatory mechanism in respiratory failure

Theophylline's position as a first-line respiratory therapeutic began to face challenges in the 1980s-1990s as understanding of asthma pathogenesis shifted fundamentally. The recognition that asthma pathophysiology centered on chronic airway inflammation rather than purely bronchoconstrictive phenomena elevated inhaled corticosteroids (ICS) as preferred controllers [4]. Simultaneously, potent, rapidly acting inhaled β2-agonists with superior efficacy and fewer systemic effects displaced theophylline for immediate symptom relief [4] [6]. Landmark clinical trials demonstrated that β-agonists provided faster, more complete bronchodilation without the narrow therapeutic index limitations inherent to theophylline [5]. This therapeutic transition reflected a broader movement toward targeted, organ-specific drug delivery and increasing intolerance for dose-dependent systemic effects, particularly given theophylline's potential for serious cardiovascular and neurological toxicity at concentrations only marginally above therapeutic levels.

Decline and Resurgence: Changing Regulatory and Prescriptive Landscapes

The decline of theophylline from first-line respiratory therapy occurred within a complex interplay of pharmacological, regulatory, and clinical factors. Safety concerns regarding its narrow therapeutic index (10–20 μg/mL) became increasingly prominent in regulatory evaluations during the 1980s-1990s as reports detailed significant risks of arrhythmias and seizures at supratherapeutic concentrations [4] [6]. Concurrently, pharmaceutical innovation produced safer, more effective alternatives: inhaled corticosteroids (ICS) offered superior anti-inflammatory control, while long-acting β2-agonists (LABAs) provided sustained bronchodilation without systemic toxicity concerns [4]. Prescription analysis revealed a pronounced shift as major guidelines (GINA, NHLBI) relegated theophylline to third-line status, primarily reserved for severe, refractory cases. This regulatory repositioning reflected evidence demonstrating that ICS/LABA combinations achieved superior asthma control with fewer hospitalizations compared to theophylline-based regimens [4] [6].

The unexpected resurgence of theophylline began with 21st-century research revealing novel anti-inflammatory and immunomodulatory actions occurring at serum concentrations (5–10 μg/mL) substantially below those required for bronchodilation. Seminal studies demonstrated that low-dose theophylline:

  • Activates Histone Deacetylase-2 (HDAC2): Reverses corticosteroid resistance by restoring nuclear translocation of glucocorticoid receptors, particularly important in severe asthma and COPD where oxidative stress inhibits HDAC2 via PI3K-δ pathways [4] [6].
  • Modulates Inflammatory Gene Transcription: Suppresses NF-κB nuclear translocation and reduces expression of pro-inflammatory cytokines (TNF-α, IL-8) [4] [6].
  • Enhances Interleukin-10 Secretion: Potentiates endogenous anti-inflammatory signaling [6].
  • Induces Apoptosis of Neutrophils and Eosinophils: Reduces inflammatory cell survival in airways [4].

These mechanisms revitalized clinical interest, particularly for severe phenotypes where conventional therapies proved inadequate. The discovery that low-dose theophylline effectively restored corticosteroid sensitivity in smoking asthmatics and severe COPD patients represented a paradigm-shifting application [4] [6]. This mechanistic insight transformed theophylline from a bronchodilator to a targeted immunomodulator, enabling a lower-risk therapeutic profile while addressing critical unmet needs in treatment-resistant airway diseases.

The COVID-19 pandemic unexpectedly revealed additional dimensions to theophylline's therapeutic potential through computational and clinical investigations. In silico molecular docking studies identified significant binding affinity between theophylline and multiple SARS-CoV-2 targets, including the spike protein-ACE2 interaction interface and the RNA-dependent RNA polymerase (RdRp) [7]. The compound's proven anti-inflammatory effects against cytokine release syndromes positioned it theoretically as a candidate for modulating COVID-19 hyperinflammation. Retrospective clinical analyses noted intriguing associations between theophylline use and improved outcomes:

  • Reduced C-reactive protein (CRP) levels in oxygen-requiring patients receiving theophylline or pentoxifylline [7]
  • Resolution of COVID-associated sinus bradycardia potentially through adenosine receptor modulation [7]
  • Theoretical protection against microvascular complications via phosphodiesterase inhibition [7]

While prospective validation remains limited, these observations exemplify how novel computational approaches and drug repurposing frameworks are revealing unexpected therapeutic dimensions for traditional compounds. Theophylline's current status reflects a nuanced renaissance—no longer a primary bronchodilator, but a targeted immunomodulator in complex inflammatory conditions and a candidate for repurposing in emerging diseases where its multifaceted pharmacology aligns with complex pathophysiology.

Properties

CAS Number

6736-40-9

Product Name

Theophyllidine

IUPAC Name

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10)

InChI Key

HBYDWASAZICSRC-UHFFFAOYSA-N

SMILES

CNC1=C(NC=N1)C(=O)NC

Canonical SMILES

CNC1=C(NC=N1)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.